molecular formula C10H14Br2ClN B14461412 N-(2-Chlorobenzyl)-3-bromopropan-1-amine hydrobromide CAS No. 69739-56-6

N-(2-Chlorobenzyl)-3-bromopropan-1-amine hydrobromide

Cat. No.: B14461412
CAS No.: 69739-56-6
M. Wt: 343.48 g/mol
InChI Key: CYUCOBXZSMVWCL-UHFFFAOYSA-N
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Description

N-(2-Chlorobenzyl)-3-bromopropan-1-amine hydrobromide is a brominated tertiary amine salt featuring a 2-chlorobenzyl group attached to the nitrogen atom and a bromine atom at the terminal carbon of the propane backbone. The hydrobromide salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications. For example, 3-bromopropan-1-amine hydrobromide is frequently used as a precursor for alkylation and nucleophilic substitution reactions .

Properties

CAS No.

69739-56-6

Molecular Formula

C10H14Br2ClN

Molecular Weight

343.48 g/mol

IUPAC Name

3-bromo-N-[(2-chlorophenyl)methyl]propan-1-amine;hydrobromide

InChI

InChI=1S/C10H13BrClN.BrH/c11-6-3-7-13-8-9-4-1-2-5-10(9)12;/h1-2,4-5,13H,3,6-8H2;1H

InChI Key

CYUCOBXZSMVWCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNCCCBr)Cl.Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorobenzyl)-3-bromopropan-1-amine hydrobromide typically involves a multi-step process. One common method includes the reaction of 2-chlorobenzyl chloride with 3-bromopropan-1-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorobenzyl)-3-bromopropan-1-amine hydrobromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted amines, alcohols, or nitriles.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines and alcohols.

Scientific Research Applications

N-(2-Chlorobenzyl)-3-bromopropan-1-amine hydrobromide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-Chlorobenzyl)-3-bromopropan-1-amine hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific biological pathway. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

  • N-(3-Bromobenzyl)-2-methylpropan-1-amine (CAS 869949-43-9): This compound replaces the 2-chlorobenzyl group with a 3-bromobenzyl group and introduces a branched methyl group on the amine backbone.
  • N-(4-Bromobenzyl)cyclopropanamine Hydrochloride (CAS 1158780-91-6) :
    The cyclopropane ring in place of the propane backbone introduces rigidity, which could affect binding affinity in biological systems. The hydrochloride salt variant also highlights the role of counterions in modulating solubility .

Halogen-Substituted Amine Derivatives

  • N-(2-Bromoethyl)-N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide (6d) :
    This sulfonamide derivative, with multiple bromine atoms, exhibits inhibitory activity against butyrylcholinesterase (BChE) (IC₅₀ = 45.31 ± 0.17 µmol/L). While structurally distinct, the bromine atoms here enhance electrophilicity, a property shared with the brominated propane chain in the target compound .
  • (E)-N-Benzylidene-3-bromopropan-1-amine (CAS 69390-84-7): A Schiff base derivative of 3-bromopropan-1-amine, this compound demonstrates the reactivity of the bromopropanamine backbone in forming imines.

Hydrobromide Salts with Bioactive Potential

  • N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine Hydrobromide: This hydrobromide salt exhibits cardioprotective activity, outperforming reference drugs like Levocarnitine.

Reactivity Profiles

  • The bromine atom on the propane chain in the target compound is susceptible to nucleophilic substitution, as seen in the synthesis of imidazolium precursors from 3-bromopropan-1-amine hydrobromide .
  • Steric hindrance from the 2-chlorobenzyl group may slow reactions compared to less hindered analogs like N-(3-bromobenzyl)-2-methylpropan-1-amine .

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications Reference
N-(2-Chlorobenzyl)-3-bromopropan-1-amine HBr C₁₀H₁₄Br₂ClN 349.49 2-Cl-benzyl, 3-Br-propane Potential alkylating agent
N-(3-Bromobenzyl)-2-methylpropan-1-amine C₁₁H₁₆BrN 242.16 3-Br-benzyl, branched propane Synthetic intermediate
N-(4-Bromobenzyl)cyclopropanamine HCl C₁₀H₁₃BrClN 270.58 4-Br-benzyl, cyclopropane Rigid backbone for drug design
(E)-N-Benzylidene-3-bromopropan-1-amine C₁₀H₁₂BrN 226.11 Schiff base, 3-Br-propane Reactive in imine formation

Biological Activity

N-(2-Chlorobenzyl)-3-bromopropan-1-amine hydrobromide is a compound with notable biological activities, primarily due to its structural features that influence its interaction with biological systems. This article delves into the compound's biological activity, highlighting its potential applications and underlying mechanisms.

Chemical Structure and Properties

The molecular formula of this compound is C10H14Br2N, with a molecular weight of approximately 343.486 g/mol. The compound is characterized by the presence of a bromopropylamine moiety and a chlorobenzyl substituent, which contribute to its unique properties and potential applications in pharmaceuticals.

Biological Activity Overview

This compound exhibits various biological activities, including:

  • Antidepressant Effects : Compounds containing bromopropylamine have been investigated for their effects on neurotransmitter systems, suggesting potential antidepressant properties.
  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, although further research is needed to establish efficacy and mechanisms.
  • Anticancer Potential : Similar compounds have been evaluated for their antiproliferative effects against various cancer cell lines, indicating that this compound could have potential as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for elucidating the biological activity of this compound. SAR studies have shown that variations in substituents significantly influence the biological activity of related compounds. The following table summarizes key comparisons:

Compound NameStructure FeaturesUnique Aspects
3-Bromo-N-(4-chlorobenzyl)-1-propanamine HydrobromideSimilar bromopropylamine structureDifferent chlorobenzyl positioning affects activity
N-Benzyl-3-bromopropan-1-amineLacks chlorine substituentMay exhibit different biological properties
3-Bromo-N-(2-methylbenzyl)-1-propanamineMethyl group instead of chlorineAltered lipophilicity impacting pharmacokinetics

This table illustrates how variations in substituents can significantly influence the biological activity and application potential of related compounds.

Antiproliferative Activity

In a significant study, this compound was evaluated for its antiproliferative activity against various human tumor cell lines. The National Cancer Institute’s Developmental Therapeutics Assay was utilized to assess its efficacy. The results indicated a mean graph midpoint (MGM) value that suggests promising antiproliferative potential across several tested concentrations .

The mechanism by which this compound exerts its biological effects may involve interactions with key enzymes or receptors involved in neurotransmitter regulation and cellular proliferation pathways. For instance, similar compounds have been shown to inhibit DNA topoisomerases, leading to increased DNA damage and apoptosis in cancer cells .

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